molecular formula C14H13N5O2 B15036333 3-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No.: B15036333
M. Wt: 283.29 g/mol
InChI Key: PLSXOELDQYEMQQ-XNTDXEJSSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a furan ring through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-benzotriazol-1-yl)propanehydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide involves its interaction with various molecular targets. The benzotriazole moiety can interact with metal ions, forming stable complexes that can inhibit enzymatic activities. The furan ring can participate in redox reactions, contributing to the compound’s antioxidant properties. The hydrazide linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety and a furan ring linked through a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C14H13N5O2/c20-14(17-15-10-11-4-3-9-21-11)7-8-19-13-6-2-1-5-12(13)16-18-19/h1-6,9-10H,7-8H2,(H,17,20)/b15-10+

InChI Key

PLSXOELDQYEMQQ-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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